2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol
Overview
Description
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a nitro group on the quinoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol typically involves the reaction of 3-nitroquinoline with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Material: 3-nitroquinoline
Reagent: Ethylene glycol
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
Solvent: Ethanol or methanol
Reaction Conditions: Elevated temperature (e.g., 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
Reduction: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group on the quinoline ring can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The compound may also inhibit specific enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
- 2-{2-[(3-Chloroquinolin-4-yl)amino]ethoxy}ethanol
- 2-{2-[(3-Bromoquinolin-4-yl)amino]ethoxy}ethanol
Uniqueness
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced to form amino derivatives, providing a versatile platform for further chemical modifications. Additionally, the compound’s potential antimicrobial and antimalarial properties make it a valuable candidate for drug development.
Properties
Molecular Formula |
C13H15N3O4 |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[2-[(3-nitroquinolin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C13H15N3O4/c17-6-8-20-7-5-14-13-10-3-1-2-4-11(10)15-9-12(13)16(18)19/h1-4,9,17H,5-8H2,(H,14,15) |
InChI Key |
GIMOZEZILXBIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCOCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.